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Compound of Interest
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Compound Name:
yl)methanol

cat. No.: B1371508

An In-depth Technical Guide to (4-
(Trifluoromethyl)thiazol-2-yl)methanol
Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block in
contemporary drug discovery and materials science. The trifluoromethylthiazole motif is of
significant interest due to its unique electronic properties, metabolic stability, and ability to
participate in a range of intermolecular interactions. This document is intended for researchers,
medicinal chemists, and process development scientists, offering a consolidated resource on
the synthesis, characterization, and handling of this important chemical entity. Where
experimental data for the title compound is not available, insights are drawn from closely
related structural analogs to provide a robust predictive framework.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of
FDA-approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a
bioisostere for other aromatic and heterocyclic systems, its capacity for hydrogen bonding, and
its role in coordinating to metallic centers in enzymes. The introduction of a trifluoromethyl
group imparts profound changes to the molecule's physicochemical profile, including increased
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lipophilicity, enhanced metabolic stability, and altered acidity of neighboring protons, which can
be strategically leveraged in drug design.[2] (4-(Trifluoromethyl)thiazol-2-yl)methanol, CAS
number 204319-69-7, serves as a versatile intermediate, enabling the introduction of this
valuable pharmacophore into more complex molecular architectures.[3] This guide aims to
provide a detailed exposition of its known properties and to establish reliable protocols for its
characterization and use.

Molecular Structure and Identification

The structural and identifying information for (4-(Trifluoromethyl)thiazol-2-yl)methanol is

summarized in the table below.

Identifier Value Reference

(4-(Trifluoromethyl)-1,3-thiazol-

UPAC Name 2-yl)methanol

CAS Number 204319-69-7 [3]
Molecular Formula CsHaFsNOS [3]
Molecular Weight 183.15 g/mol [3]
SMILES OCclnc(cs1l)C(F)(F)F [4]

InChl=1S/C5H4F3NOS/c6-
InChl 5(7,8)4-9-3(1-10)2-11- [4]
4/h2,10H,1H2

Physicochemical Properties

A summary of the key physicochemical properties of (4-(Trifluoromethyl)thiazol-2-
yl)methanol is provided below. It is important to note that while some properties are well-
documented, others, such as the melting point and boiling point, are not readily available in the
peer-reviewed literature and should be determined experimentally.
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Notes and Methodological

Property Value . .
Considerations
Inferred from analogous
trifluoromethylthiazole and
) ) hydroxymethylthiazole
Physical Form Solid

derivatives which are typically

solids at room temperature.[5]

[6]

Melting Point

Not reported

Experimental determination is
recommended. A standard
protocol is provided in Section
6.1.

Boiling Point

Not reported

Likely to decompose upon
heating at atmospheric
pressure. Vacuum distillation
may be possible but should be

conducted with care.

Solubility

Not quantitatively reported

Expected to be soluble in polar
organic solvents such as
methanol, ethanol, and DMSO.
[7] A protocol for solubility
determination is provided in
Section 6.2.

pKa

Not reported

The hydroxyl proton is
expected to be weakly acidic.
The thiazole nitrogen is weakly
basic, but its basicity is
significantly reduced by the
electron-withdrawing

trifluoromethyl group.

LogP

Not reported

The presence of the
trifluoromethyl group increases
lipophilicity, while the hydroxyl
group enhances hydrophilicity.
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Experimental determination is

advised.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of (4-
(Trifluoromethyl)thiazol-2-yl)methanol. Below is a summary of the expected spectroscopic
features, based on available data and analysis of similar structures.[8][9]

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
) Thiazole ring proton
~7.8-8.0 Singlet 1H
(H5)
) Methylene protons (-
~4.8-5.0 Singlet 2H
CH20H)
Variable Broad Singlet 1H Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is dependent on concentration and solvent.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:
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Chemical Shift (6, ppm) Assignment Notes
) Carbon attached to the
~165-170 Thiazole C2
hydroxymethyl group.
Carbon attached to the
~140-145 (quartet) Thiazole C4 trifluoromethyl group, split by

fluorine coupling.

~120-125 (quartet)

Trifluoromethyl (-CF3)

Large quartet due to one-bond

C-F coupling.
) Carbon bearing the single ring
~115-120 Thiazole C5
proton.
Aliphatic carbon of the
~60-65 Methylene (-CH20H)

hydroxymethyl group.

Note: The chemical shifts are estimates and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

Wavenumber (cm~?) Intensity Assignment
3200-3500 Broad O-H stretch of the alcohol
3000-3100 Medium C-H stretch of the thiazole ring
) C=N and C=C stretching of the
1500-1600 Medium _ _
thiazole ring
C-F stretching of the
1100-1350 Strong ]
trifluoromethyl group
. C-O stretch of the primary
~1050 Medium-Strong

alcohol
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Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.
e Expected [M+H]*: 184.0042

e Fragmentation: Common fragmentation pathways would involve the loss of the
hydroxymethyl group or cleavage of the thiazole ring.

Synthesis and Reactivity
Representative Synthesis

A common and effective method for the synthesis of (4-(Trifluoromethyl)thiazol-2-
yl)methanol is the reduction of the corresponding carboxylic acid ester, such as ethyl 4-
(trifluoromethyl)thiazole-2-carboxylate. This transformation can be efficiently achieved using a
suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal
solvent.[10]

Workflow for the Synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol

Glhyl 4»(tri1|uoromethyl)lhiazo\e-Z-carboxyla@mP LiAlHa4 in dry THF, 0 °C Aqueous Workup > Column Chromatography (4-(Trifluoromethyl)thiazol-2-yl)methanol

Click to download full resolution via product page

Caption: A typical synthetic route to the title compound.

Chemical Reactivity and Stability

(4-(Trifluoromethyl)thiazol-2-yl)methanol exhibits reactivity characteristic of a primary
alcohol and a trifluoromethyl-substituted thiazole.

» Alcohol Reactivity: The primary hydroxyl group can undergo standard transformations such
as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion
to halides or other leaving groups for subsequent nucleophilic substitution.
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» Thiazole Ring Stability: The thiazole ring is generally stable under neutral and acidic
conditions. However, it can be susceptible to degradation under strongly basic conditions or
in the presence of strong oxidizing agents.[11] The electron-withdrawing nature of the
trifluoromethyl group can influence the reactivity of the thiazole ring, potentially making it
more susceptible to nucleophilic attack.[12]

o Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated
area in a tightly sealed container.[13][14] Recommended storage is at 2-8°C.[3] It is
advisable to protect it from light and moisture to prevent degradation.

Experimental Protocols
Protocol for Melting Point Determination

This protocol describes a standard method for determining the melting point of a crystalline
organic solid.[9]

e Sample Preparation: Finely powder a small amount of (4-(Trifluoromethyl)thiazol-2-
yl)methanol.

o Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

o Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the
expected melting point.

o Measurement: Decrease the heating rate to 1-2°C per minute and record the temperature at
which the first liquid appears and the temperature at which the entire sample becomes a
clear liquid. This range is the melting point.

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of the compound in
various organic solvents.[8]

» Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,
ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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e Sample Preparation: To a series of vials, add a known mass of (4-(Trifluoromethyl)thiazol-
2-yl)methanol (e.g., 10 mg).

» Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g.,
0.1 mL).

o Equilibration: After each addition, vigorously agitate the vial and allow it to equilibrate at a
constant temperature.

o Observation: Observe for complete dissolution. The solubility can be expressed as the mass
of solute per volume of solvent required for complete dissolution. For more precise
measurements, a saturated solution can be prepared, and the concentration of the
supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Logical Flow for Solubility Assessment

(Weigh Compound)

i

@dd Solvent Incremental@
i A

@gitate and Equilibrate)

Observe for Dissolution

Soluble: Record Volume Insoluble: Continue Adding Solvent

Click to download full resolution via product page
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Caption: A stepwise process for determining solubility.

Safety and Handling

(4-(Trifluoromethyl)thiazol-2-yl)methanol should be handled with appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be
conducted in a well-ventilated fume hood.

Hazard Statements:[15]

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements:[15][16]

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/eye protection/face protection.

e P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique combination of a hydroxymethyl group, a thiazole ring, and a trifluoromethyl
substituent makes (4-(Trifluoromethyl)thiazol-2-yl)methanol a highly valuable building block
in several areas:

o Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents,
particularly in the fields of oncology, infectious diseases, and metabolic disorders. The
trifluoromethylthiazole moiety is often incorporated to enhance drug-like properties.
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e Agrochemicals: Thiazole derivatives are known to exhibit fungicidal and insecticidal activities.
This compound can serve as a starting material for the development of new crop protection
agents.

o Materials Science: The polar and aromatic nature of the molecule suggests potential
applications in the synthesis of functional organic materials, such as ligands for metal
complexes or components of organic electronic devices.

Conclusion

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical intermediate with significant potential
in various fields of chemical research and development. This guide has consolidated the
available information on its physical and chemical properties, provided protocols for its
characterization, and outlined its key applications. While some physicochemical data remains
to be experimentally determined, the information presented herein provides a solid foundation
for the safe and effective use of this compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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